REACTION_CXSMILES
|
[C:1]([N:3]=[C:4](SC)[S:5][CH3:6])#[N:2].[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>C(O)C>[C:1]([N:3]=[C:4]([N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)[S:5][CH3:6])#[N:2]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(#N)N=C(SC)SC
|
Name
|
|
Quantity
|
119 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
2279 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 L round bottom flask equipped with a mechanical stirrer
|
Type
|
DISSOLUTION
|
Details
|
until completely dissolved
|
Type
|
STIRRING
|
Details
|
stirring of the resulting mixture at room temperature
|
Type
|
CUSTOM
|
Details
|
The resulting white precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried via suction filtration overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)N=C(SC)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1147 mmol | |
AMOUNT: MASS | 212.5 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([N:3]=[C:4](SC)[S:5][CH3:6])#[N:2].[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>C(O)C>[C:1]([N:3]=[C:4]([N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)[S:5][CH3:6])#[N:2]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(#N)N=C(SC)SC
|
Name
|
|
Quantity
|
119 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
2279 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 L round bottom flask equipped with a mechanical stirrer
|
Type
|
DISSOLUTION
|
Details
|
until completely dissolved
|
Type
|
STIRRING
|
Details
|
stirring of the resulting mixture at room temperature
|
Type
|
CUSTOM
|
Details
|
The resulting white precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried via suction filtration overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)N=C(SC)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1147 mmol | |
AMOUNT: MASS | 212.5 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |